(S)-(+)-3-Methyl-2-butyl isothiocyanate

Descripción general

Descripción

(S)-(+)-3-Methyl-2-butyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methyl-2-butyl chain, making it a chiral molecule with significant potential in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3-Methyl-2-butyl isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Recent advancements have introduced more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which offers a greener alternative with high yields .

Industrial Production Methods

Industrial production of isothiocyanates often relies on the reaction of amines with thiophosgene due to its efficiency and scalability. the use of highly toxic reagents like thiophosgene poses significant safety and environmental concerns. Therefore, newer methods focusing on sustainability and safety, such as the use of benign solvents and catalytic reactions, are gaining traction in industrial settings .

Análisis De Reacciones Químicas

Retro-ene Elimination

Heating (S)-(+)-3-Methyl-2-butyl isothiocyanate induces a retro-ene reaction, producing hydrogen thiocyanate (HNCS) and an alkene via a concerted [2π + 2π + 2σ] mechanism. Computational studies on analogous alkyl isothiocyanates estimate an activation barrier of 31 kcal/mol for this process, making it feasible at elevated temperatures .

| Reaction Conditions | Reagents/Catalysts | Major Products |

|---|---|---|

| Thermal (150–200°C) | None | HNCS + 3-Methyl-1-pentene |

Mechanistic Insight :

The reaction proceeds through a six-membered cyclic transition state, enabling simultaneous cleavage of C-N and C-H bonds. The steric environment of the branched alkyl chain influences the regioselectivity of alkene formation .

Nucleophilic Addition with Amines

The isothiocyanate group reacts with primary or secondary amines to form substituted thioureas. This reaction is highly efficient under mild conditions (room temperature, polar aprotic solvents) .

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| CH₂Cl₂, 25°C | R-NH₂ | (S)-3-Methyl-2-butylthiourea |

Example :

This reaction is pivotal in synthesizing bioactive thiourea derivatives with potential pharmacological applications .

Oxidation Reactions

Controlled oxidation of the isothiocyanate group yields sulfenic or sulfinic acid derivatives. Hydrogen peroxide (H₂O₂) and iodine (I₂) are common oxidants .

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| H₂O₂, CH₂Cl₂, 0–25°C | H₂O₂ | Sulfoxide (R-N=C=S→O) |

| I₂, DCM, reflux | I₂ | Sulfone (R-N=C=S(O)₂) |

Mechanistic Pathway :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize as sulfoxides or sulfones depending on stoichiometry .

Reduction to Thiols or Amines

Reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the isothiocyanate group to a thiol (-SH) or primary amine (-NH₂) .

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| LiAlH₄, THF, 0°C | LiAlH₄ | (S)-3-Methyl-2-butylthiol |

| H₂, Pd/C, EtOH | H₂ | (S)-3-Methyl-2-butylamine |

Selectivity Note :

LiAlH₄ preferentially reduces the C=S bond, while hydrogenation targets the C≡N bond, yielding distinct products .

-Sigmatropic Rearrangements

Allylic or propargyl derivatives of isothiocyanates undergo-sigmatropic shifts (hetero-Cope rearrangements). While this compound lacks an allylic system, computational models suggest that analogous branched isothiocyanates could exhibit low-energy pathways for such rearrangements under thermal or acidic conditions .

Theoretical Example :

R and R' represent regioisomeric alkyl groups post-rearrangement.

Hydrolysis

Acidic or basic hydrolysis cleaves the isothiocyanate group, yielding a primary amine and carbonyl sulfide (COS) or carbon disulfide (CS₂) .

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| HCl (aq), reflux | H₂O | (S)-3-Methyl-2-butylamine + COS |

| NaOH (aq), 70°C | H₂O | (S)-3-Methyl-2-butylamine + CS₂ |

Aplicaciones Científicas De Investigación

Chemistry

MBITC serves as a valuable building block in synthetic organic chemistry. Its applications include:

- Synthesis of Thioureas and Heterocycles : Used as a precursor in the formation of complex organic molecules.

- Reactivity Studies : Investigated for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

Research has highlighted several biological activities associated with MBITC:

Anticancer Properties

MBITC has demonstrated potential in cancer prevention and treatment through various mechanisms:

- Induction of Apoptosis : Promotes programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Pancreatic | 15.0 | Induction of ROS and apoptosis |

| Study 2 | Lung | 20.5 | Inhibition of DNA adduct formation |

| Study 3 | Breast | 12.8 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

MBITC exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 1.0 µg/mL | Inhibition of metabolic activity |

| Candida albicans | 0.8 µg/mL | Induction of oxidative stress |

Medical Applications

The bioactive properties of MBITC make it a candidate for therapeutic applications:

- Enzyme Inhibition : Potential to modulate enzyme activity, impacting cellular pathways involved in disease processes.

- Adjunctive Therapy : Enhances the efficacy of conventional antibiotics against resistant bacterial strains.

Case Study 1: Lung Cancer Prevention

A study involving A/J mice indicated that dietary intake of MBITC significantly inhibited lung tumorigenesis induced by benzo[a]pyrene (B[a]P). The reduction in tumor incidence correlated with decreased DNA adduct formation, suggesting a protective effect against carcinogenesis.

Case Study 2: Antimicrobial Efficacy

In clinical trials, MBITC was tested against antibiotic-resistant strains of Staphylococcus aureus. Results showed that MBITC not only inhibited bacterial growth but also increased the susceptibility of bacteria to conventional antibiotics, indicating its potential as an adjunctive therapy.

Mecanismo De Acción

The mechanism of action of (S)-(+)-3-Methyl-2-butyl isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . This interaction can trigger various cellular pathways, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

- Iberin

- Sulforaphene

- Erucin

Uniqueness

(S)-(+)-3-Methyl-2-butyl isothiocyanate is unique due to its specific chiral structure, which can result in distinct biological activities compared to its achiral counterparts. Its unique structure also allows for specific interactions with molecular targets, making it a valuable compound for targeted therapeutic applications .

Actividad Biológica

(S)-(+)-3-Methyl-2-butyl isothiocyanate (MBITC) is a naturally occurring compound found in various cruciferous vegetables. It belongs to a class of compounds known as isothiocyanates (ITCs), which are recognized for their potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activity of MBITC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

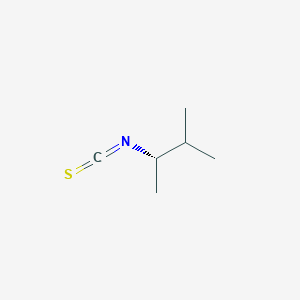

The chemical structure of MBITC can be represented as follows:

This compound is characterized by the presence of an isothiocyanate functional group, which is crucial for its biological activity. The unique structure contributes to its reactivity and interaction with biological molecules.

Anticancer Activity

Research has demonstrated that MBITC exhibits significant anticancer properties through various mechanisms:

- Apoptosis Induction : MBITC has been shown to induce apoptosis in cancer cells by activating caspase pathways. A study highlighted that treatment with MBITC led to increased levels of cleaved PARP and active caspase-3 in prostate cancer cells, indicating the initiation of programmed cell death .

- Cell Proliferation Inhibition : In vitro studies have reported that MBITC effectively inhibits the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's ability to reduce cell viability was dose-dependent, with significant effects observed at concentrations as low as 10 μM .

- Synergistic Effects with Chemotherapy : When combined with conventional chemotherapy agents such as docetaxel, MBITC enhanced the cytotoxic effects on cancer cells. This synergistic effect suggests its potential use as an adjunct therapy in cancer treatment .

The biological activity of MBITC can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : MBITC has been found to increase intracellular ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells. This mechanism is crucial for its anticancer efficacy .

- Glutathione Depletion : The compound also depletes glutathione (GSH), an important antioxidant in cells. Lower GSH levels enhance oxidative stress, further promoting cell death in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of MBITC and related isothiocyanates:

Antimicrobial Activity

In addition to its anticancer properties, MBITC exhibits antimicrobial activity against various pathogens. Research indicates that ITCs can disrupt microbial membranes and inhibit growth, making them potential candidates for natural preservatives or therapeutic agents against infections .

Propiedades

IUPAC Name |

(2S)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426977 | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-99-7 | |

| Record name | (2S)-2-Isothiocyanato-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.